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Compound of Interest

Compound Name: 3-Ethyl-4-methylpentan-1-ol

Cat. No.: B15328544 Get Quote

In the intricate world of chemical analysis, spectroscopy serves as a powerful lens to

distinguish between molecules with identical chemical formulas but different structural

arrangements. This guide provides a detailed comparative analysis of the spectroscopic

properties of 3-Ethyl-4-methylpentan-1-ol and its selected structural isomers: octan-1-ol, 2-

ethyl-3-methylpentan-1-ol, and 4,5-dimethylhexan-1-ol. Through an examination of their

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we

illuminate the subtle yet significant differences that define their unique molecular architectures.

Data Presentation: A Comparative Overview
The following tables summarize the key spectroscopic data for 3-Ethyl-4-methylpentan-1-ol
and its isomers, offering a quantitative basis for their differentiation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts, δ [ppm])
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Compound δ (ppm) - OH δ (ppm) - CH₂-OH
Other Key Signals
(δ [ppm])

3-Ethyl-4-

methylpentan-1-ol
Variable ~3.5-3.7

Complex multiplets in

the alkyl region (~0.8-

1.8)

Octan-1-ol Variable 3.63 (t)
0.88 (t, 3H), 1.2-1.6

(m, 10H)

2-Ethyl-3-

methylpentan-1-ol
Variable ~3.4-3.6

Complex multiplets in

the alkyl region (~0.8-

1.9)

4,5-Dimethylhexan-1-

ol
Variable 3.65 (t)

0.85 (d, 6H), 1.1-1.7

(m, 7H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

Compound δ (ppm) - C-OH
Other Key Signals (δ
[ppm])

3-Ethyl-4-methylpentan-1-ol ~60-65
Multiple signals in the alkyl

region (~10-45)

Octan-1-ol 62.7
32.8, 31.8, 29.3, 29.2, 25.7,

22.7, 14.1

2-Ethyl-3-methylpentan-1-ol ~63-68
Multiple signals in the alkyl

region (~10-50)

4,5-Dimethylhexan-1-ol 62.9
39.0, 36.4, 32.1, 29.8, 19.9,

15.6

Table 3: IR Spectroscopic Data (Key Absorption Bands, cm⁻¹)
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Compound ν (O-H) stretch ν (C-O) stretch ν (C-H) stretch

3-Ethyl-4-

methylpentan-1-ol
~3330 (broad) ~1050 ~2870-2960

Octan-1-ol ~3330 (broad) ~1057 ~2855-2957

2-Ethyl-3-

methylpentan-1-ol
~3340 (broad) ~1040 ~2875-2960

4,5-Dimethylhexan-1-

ol
~3330 (broad) ~1055 ~2870-2955

Table 4: Mass Spectrometry Data (Key Fragments, m/z)

Compound Molecular Ion (M⁺) Base Peak (m/z)
Key Fragment Ions
(m/z)

3-Ethyl-4-

methylpentan-1-ol
130 69 84, 41

Octan-1-ol 130 (weak) 56 43, 70, 84

2-Ethyl-3-

methylpentan-1-ol
130 (weak) 57 43, 71, 85

4,5-Dimethylhexan-1-

ol
130 (weak) 43 57, 71, 85

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques.

Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on

a spectrometer operating at a frequency of 300 MHz or higher. Samples were dissolved in

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0

ppm). For ¹H NMR, the data was acquired with a spectral width of 0-10 ppm. For ¹³C NMR, a

spectral width of 0-220 ppm was used.
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Infrared (IR) Spectroscopy: IR spectra were recorded using a Fourier-Transform Infrared

(FTIR) spectrometer. A thin film of the neat liquid sample was placed between two sodium

chloride (NaCl) plates. The spectra were recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were obtained using a mass spectrometer with

electron impact (EI) ionization at 70 eV. The samples were introduced via a gas chromatograph

(GC) to ensure purity. The mass analyzer scanned a range of m/z from 20 to 200.

Visualization of Isomeric Relationships
The following diagram illustrates the structural relationship between 3-Ethyl-4-methylpentan-
1-ol and its selected isomers, highlighting their common molecular formula and distinct

connectivity.
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Caption: Relationship between C8H18O isomers and spectroscopic analysis.

In conclusion, while 3-Ethyl-4-methylpentan-1-ol and its isomers share the same molecular

formula, their distinct spectroscopic fingerprints provide a clear means of identification. The

subtle shifts in NMR, the consistent yet slightly varied IR absorptions, and the unique
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fragmentation patterns in mass spectrometry collectively offer a robust toolkit for the structural

elucidation of these closely related compounds. This guide serves as a valuable resource for

researchers and professionals in the field of chemical analysis and drug development,

underscoring the power of spectroscopy in discerning molecular identity.

To cite this document: BenchChem. [A Spectroscopic Showdown: Unraveling the Isomers of
3-Ethyl-4-methylpentan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15328544#spectroscopic-comparison-of-3-ethyl-4-
methylpentan-1-ol-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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